Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

Comparison of AKT Inhibitors in Clinical
Development

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Uprosertib

CAS No.: 1047634-65-0

Cat. No.: S548425

Inhibitor (Other . Example Efficacy Findings Clinical
Class Key Mechanism Status (as of
Names) & Context
early 2020s)
Uprosertib ATP- Binds active Resistance induced by lactic ~ Phase Il trials
(GSK2141795) competitive kinase domain; acidosis in colon cancer [1].
(Pan-AKT) inhibits all AKT models; combination with
isoforms [1]. OXPHOS/MCT inhibitors
reversed resistance [1].
Capivasertib ATP- Binds active FDA-approved (Nov 2023) Approved
(AZD5363) competitive kinase domain; with fulvestrant for HR+ (specific
(Pan-AKT) inhibits all AKT breast cancer; efficacy in indication) [3].
isoforms [2]. AKT1 E17K mutant tumors
(21 [3].
Ipatasertib ATP- Binds active Investigated in Phase 11/111
(GDC-0068) competitive kinase domain; PI3K/AKT/PTEN-altered trials [3].
(Pan-AKT) inhibits all AKT solid tumors (e.g., ovarian,
isoforms [3]. endometrial) [3].
Miransertib Allosteric Binds PH domain, Preclinical and early clinical Early-stage
(ARQ 092) preventing development for diseases trials [2].
membrane with AKT pathway activation.
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Clinical
Inhibitor (Other . Example Efficacy Findings
Class Key Mechanism Status (as of
Names) & Context
early 2020s)
recruitment and
activation [2].
MK-2206 Allosteric Binds PH domain,  Tested as monotherapy in Phase Il trials
preventing recurrent endometrial and (completed)
membrane ovarian cancer; limited [3].

recruitment and efficacy [3].
activation [2] [3].

Detailed Efficacy and Resistance Mechanisms

For researchers, understanding the specific contexts of efficacy and resistance is crucial.

e Uprosertib's Defined Resistance Mechanism: A key study highlights a unique metabolic resistance
mechanism to Uprosertib. In colon cancer cells (HCT116, LS174T), a lactic acidosis
microenvironment conferred resistance, characterized by increased cell survival and reduced apoptosis

despite effective AKT pathway inhibition [1].

o Mechanism: Under lactic acidosis, cancer cells shifted metabolism to utilize lactate as an
alternative energy source through oxidative phosphorylation (OXPHOS) [1].

o Reversal Strategy: Combining Uprosertib with an inhibitor of lactate transport (MCT) or an
OXPHOS inhibitor was sufficient to re-sensitize cells and potentiate apoptosis [1].

Capivasertib's Clinical Success: Capivasertib represents the most significant clinical advancement
for this drug class. Its approval was based on demonstrated efficacy in a specific patient population,
underscoring the importance of biomarker-driven therapy [2] [3]. This validates AKT as a druggable

target in a real-world setting.

Ipatasertib's Ongoing Investigation: Ipatasertib is being actively studied in numerous clinical trials,
particularly in combination with other agents for solid tumors. Its development is focused on patients

with tumors harboring alterations in the PI3K/AKT/PTEN pathway [3].
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Experimental Protocols for Key Findings

The following workflow details the methodology used to establish Upresertib resistance in the cited study

[1].

(1. Cell Line & Model)

(2. Lactic Acidosis Il’ldllCtiOID

@. Uprosertib Treatmena

(4. Outcome Assessmena
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Interpretation and Research Implications

¢ Lactic Acidosis as a Resistance Factor: The data on Uprosertib suggests that the tumor
microenvironment can be a major determinant of efficacy. This is a critical consideration for clinical
translation, as many solid tumors exhibit high lactate levels and acidity [1].

e Biomarker-Driven Success: The approval of Capivasertib for a genetically defined population (e.g.,
those with AKT1 E17K mutations) highlights that the future of AKT inhibitors lies in patient
stratification and the identification of robust predictive biomarkers [2] [3].

¢ Class-Specific Considerations: While ATP-competitive inhibitors like Uprosertib, Capivasertib, and
Ipatasertib target the active kinase, allosteric inhibitors like MK-2206 work differently. This
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fundamental difference can lead to variations in efficacy, toxicity, and the mechanisms by which
resistance develops [2].

Pathways for Further Research

To build a more complete comparative guide, you may want to investigate the following areas:

e ClinicalTrials.gov: Search for "Uprosertib", "Capivasertib”, and "Ipatasertib” to find the most recent
trial results, including any direct or indirect comparisons of progression-free survival (PFS) and overall
survival (0OS).

¢ Toxicology Profiles: A comprehensive comparison should include a detailed analysis of the differing
adverse event profiles (e.g., hyperglycemia, rash, liver toxicity) associated with each inhibitor, as this

greatly impacts therapeutic utility.
¢ Novel Combinations: Explore recent literature on combining these AKT inhibitors with other targeted
therapies, chemotherapy, or immunotherapy to overcome resistance and broaden their application.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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